molecular formula C6H2Cl2F2 B3009739 1,2-Dichloro-4,5-difluorobenzene CAS No. 152422-08-7

1,2-Dichloro-4,5-difluorobenzene

Cat. No.: B3009739
CAS No.: 152422-08-7
M. Wt: 182.98
InChI Key: YXELWOSSWQYFEF-UHFFFAOYSA-N
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Description

1,2-Dichloro-4,5-difluorobenzene is an organic compound with the molecular formula C6H2Cl2F2. It is a colorless crystalline substance that is primarily used in various chemical research and industrial applications. The compound is characterized by the presence of two chlorine atoms and two fluorine atoms attached to a benzene ring, making it a halogenated aromatic compound.

Mechanism of Action

Preparation Methods

The synthesis of 1,2-Dichloro-4,5-difluorobenzene typically involves halogenation reactions. One common method is the reaction of 1,2-difluorobenzene with chlorine gas under controlled conditions. This process can be carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of hydrogen atoms with chlorine atoms on the benzene ring . Industrial production methods may involve similar halogenation techniques, often optimized for higher yields and purity.

Chemical Reactions Analysis

1,2-Dichloro-4,5-difluorobenzene undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions, where an electrophile replaces one of the hydrogen atoms on the benzene ring.

    Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups (chlorine and fluorine) makes the compound susceptible to nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: While less common, the compound can also undergo oxidation and reduction reactions, depending on the specific reagents and conditions used.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, electrophilic aromatic substitution with bromine can yield 1-bromo-2,4-dichloro-5,6-difluorobenzene .

Scientific Research Applications

1,2-Dichloro-4,5-difluorobenzene has several scientific research applications, including:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Material Science: The compound is utilized in the preparation of specialized materials, including polymers and resins, due to its unique halogenated structure.

    Chemical Research: Researchers use this compound to study the effects of halogenation on the reactivity and properties of aromatic compounds.

Comparison with Similar Compounds

1,2-Dichloro-4,5-difluorobenzene can be compared with other halogenated benzene derivatives, such as:

    1,2-Dichlorobenzene: This compound has two chlorine atoms but lacks fluorine atoms, making it less reactive in nucleophilic aromatic substitution reactions.

    1,2-Difluorobenzene: With two fluorine atoms and no chlorine atoms, this compound is more reactive towards electrophilic aromatic substitution compared to this compound.

    1,4-Difluorobenzene: This isomer has fluorine atoms in the para positions, which affects its reactivity and physical properties compared to the ortho-substituted this compound.

The uniqueness of this compound lies in its specific combination of chlorine and fluorine atoms, which impart distinct reactivity and properties useful in various chemical applications.

Properties

IUPAC Name

1,2-dichloro-4,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2F2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXELWOSSWQYFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2F2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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